Aluminium europium trioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

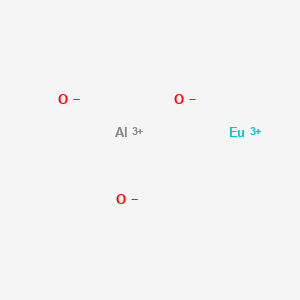

Structure

2D Structure

Properties

CAS No. |

12003-37-1 |

|---|---|

Molecular Formula |

AlEuO3 |

Molecular Weight |

226.94 g/mol |

IUPAC Name |

aluminum;europium(3+);oxygen(2-) |

InChI |

InChI=1S/Al.Eu.3O/q2*+3;3*-2 |

InChI Key |

WEXQOTDLIGDMCK-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Al+3].[Eu+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Eu+3] |

Other CAS No. |

12003-37-1 |

Origin of Product |

United States |

Overview of Rare Earth Element Doped Materials in Contemporary Research

Rare earth elements (REEs), a group of 17 chemically similar metals, are pivotal in the development of advanced functional materials. frontiersin.org Their unique electronic configurations, particularly the properties of their 4f electrons, allow them to significantly enhance the optical, magnetic, and electrical properties of host materials when introduced as dopants. frontiersin.orgwpmucdn.com This process, known as doping, involves incorporating small amounts of REEs into a crystal lattice, which can alter the material's crystallographic phase, morphology, and size, leading to tunable optical and electronic responses. wpmucdn.com

The applications for REE-doped materials are extensive and varied, spanning fields such as optoelectronics, solid-state lasers, telecommunications, and biosensing. mdpi.com For instance, the addition of rare earth ions like europium, cerium, and terbium into host lattices like zinc oxide can create or enhance luminescence, making them suitable for phosphors, LEDs, and advanced display technologies. mdpi.com Furthermore, REE doping is a key strategy in creating materials with improved magnetic characteristics for high-density data storage and in developing piezoelectric materials with enhanced performance for use in sensors and actuators. frontiersin.orgbohrium.com The ability of REEs to modify material properties at a fundamental level makes them a cornerstone of modern materials science research. mdpi.com

Significance of Europium in Luminescent and Functional Materials Science

Europium (Eu) stands out among the rare earth elements due to its remarkable luminescent properties, which are exploited in a wide array of high-tech applications. sfa-oxford.com It typically exists in two primary oxidation states, +3 (trivalent, Eu³⁺) and +2 (divalent, Eu²⁺), each providing distinct optical characteristics. wikipedia.orgchemicool.com This dual valency is a key reason for its versatility in materials science.

The most prominent application of europium is in phosphors for lighting and displays. sfa-oxford.comnih.gov Trivalent europium (Eu³⁺) is renowned for its sharp, intense red emission, typically around 611-613 nm, which is crucial for the color rendering in LEDs, fluorescent lamps, and television screens. scientific.netnih.govresearchgate.net This emission results from f-f electronic transitions, which are less influenced by the host crystal lattice, resulting in narrow emission bands. researchgate.net

Divalent europium (Eu²⁺), on the other hand, typically produces a broad emission band that can range from blue to green, yellow, and even red, depending on the host material. chemicool.comresearchgate.netscielo.br This broad emission is due to a 4f-5d electronic transition, which is highly sensitive to the local environment of the Eu²⁺ ion in the crystal lattice. researchgate.net This sensitivity allows for the tuning of the emission color by changing the host material, a property that is highly valuable for creating specific colors in LEDs and other lighting applications. uga.edu Beyond lighting, europium's luminescent properties are utilized in security features, such as the anti-counterfeiting markers in euro banknotes, and in medical imaging. sfa-oxford.com

Advanced Characterization Techniques and Structural Analysis of Aluminium Europium Trioxide Systems

X-ray Diffraction (XRD) and Rietveld Refinement for Crystal Structure Elucidation

X-ray Diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials like Aluminium Europium Trioxide. wikipedia.org It provides fundamental information about the crystal structure, phase composition, and other structural parameters. acs.orgnih.govthermofisher.com The Rietveld refinement method, a powerful analytical tool, further processes the powder diffraction data to refine the crystal structure model, yielding precise structural details. wikipedia.orgmdpi.com

A primary application of XRD is the identification of crystalline phases present in a sample and the assessment of its purity. For instance, in the synthesis of materials containing EuAlO₃, XRD is crucial for confirming the formation of the desired perovskite structure and identifying any secondary phases. researchgate.netvu.lt For example, studies on the Eu³⁺/Mica-4 system under hydrothermal conditions revealed the formation of EuAlO₃ as a new crystalline phase, which was identified through XRD patterns. csic.es Similarly, in the synthesis of Ce:LaBr₃/AEBr₂ eutectic systems, powder XRD was employed for phase identification of the grown samples. mdpi.com The comparison of the experimental diffraction pattern with standard diffraction databases, such as the International Centre for Diffraction Data (ICDD) PDF-4+, allows for the unambiguous identification of the crystalline phases. nih.govmdpi.comcsic.es

The synthesis of rare-earth aluminates can sometimes result in mixed-phase products. For example, in the NdAlO₃–EuAlO₃ system, a combination of rhombohedral and orthorhombic phases was identified using high-resolution synchrotron powder diffraction. desy.de Specifically, a sample with the nominal composition Nd₀.₈Eu₀.₂AlO₃ was found to contain both rhombohedral (58.3 wt. %) and orthorhombic (41.7 wt. %) phases, as determined by Rietveld refinement. desy.de This highlights the importance of XRD in not only identifying the present phases but also quantifying their respective amounts.

Interactive Table: Phase Composition of Nd₁-ₓEuₓAlO₃ Solid Solutions

| Composition (x) | Rhombohedral Phase (wt. %) | Orthorhombic Phase (wt. %) |

| 0.1 | 78.92 | 21.08 |

| 0.2 | 58.3 | 41.7 |

| ≥ 0.25 | - | 100 |

Precise determination of lattice parameters (the dimensions of the unit cell) is another critical piece of information obtained from XRD data, often refined using the Rietveld method. desy.deitmo.ru These parameters are highly sensitive to factors such as composition, temperature, and pressure, and their analysis can reveal subtle structural distortions. desy.de For instance, in solid solutions like Nd₁-ₓEuₓAlO₃, the lattice parameters are expected to vary with the substitution of Nd³⁺ by Eu³⁺ ions. desy.de

The crystal structure of EuAlO₃ can exhibit distortions from the ideal cubic perovskite structure. These distortions are often described by tilting of the AlO₆ octahedra. The analysis of diffraction data can quantify these distortions, providing insights into the structure-property relationships. For example, in the related Eu₂O₃ system, theoretical calculations have been used to determine the lattice parameters for different phases (cubic, trigonal, and monoclinic), which show good agreement with experimental values. nih.govacs.org

Interactive Table: Calculated and Experimental Lattice Parameters of Eu₂O₃ Polymorphs

| Phase | Parameter | Calculated Value (Å) | Experimental Value (Å) |

| Cubic (Ia-3) | a | 10.959 | 10.859 |

| Trigonal (P-3m1) | a | 3.782 | 3.719 (at 5.72 GPa) |

| c | 5.945 | 5.770 (at 5.72 GPa) | |

| Monoclinic (C2/m) | a | 14.29 | 14.12 |

| b | 3.63 | 3.60 | |

| c | 8.89 | 8.82 | |

| β (°) | 100.14 | 100.02 |

Crystals are rarely perfect and often contain various types of defects, such as point defects, line defects (dislocations), and planar defects (e.g., stacking faults and twin boundaries). open.eduphiladelphia.edu.joopen.edu These imperfections can significantly influence the material's properties. While XRD is not always the primary technique for visualizing individual defects, it can provide information about their collective effects on the crystal structure.

Twinning, where different domains of a crystal are related by a symmetry operation, can be identified through careful analysis of XRD patterns, sometimes leading to peak splitting or broadening. open.eduopen.edu Stacking faults, which are disruptions in the regular stacking sequence of atomic planes, can also affect the diffraction pattern. mines-albi.fr The presence of such imperfections can be modeled during the Rietveld refinement process to improve the fit between the calculated and observed diffraction profiles, thereby providing a more accurate description of the real crystal structure.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide complementary information to XRD by probing the local atomic environments and vibrational modes within the crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei. nih.gov For aluminates, ²⁷Al Magic Angle Spinning (MAS) NMR is particularly valuable for probing the coordination environment of aluminum atoms. lmaleidykla.ltosti.govresearchgate.netresearchgate.net The chemical shift in an NMR spectrum is highly sensitive to the coordination number and the geometry of the surrounding atoms. lmaleidykla.lt

In the context of this compound, ²⁷Al MAS NMR can distinguish between different aluminum coordination environments, such as the octahedrally coordinated aluminum (AlO₆) expected in the perovskite structure. osti.govresearchgate.netresearchgate.net The presence of any structural disorder or secondary phases containing aluminum in different coordination states would be reflected in the NMR spectrum. lmaleidykla.lt For instance, the presence of amorphous domains or other aluminum-containing impurities could be detected, even if they are not readily observable by XRD. lmaleidykla.lt

Interactive Table: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordinations

| Coordination | Chemical Shift Range (ppm) |

| Tetrahedral ( escholarship.orgAl) | ~50-80 |

| Pentahedral ( grafiati.comAl) | ~30-40 |

| Octahedral ( wikipedia.orgAl) | ~0-15 |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are techniques used to study the vibrational modes of a material. bruker.comwikipedia.orgbruker.com When a molecule or a crystal lattice is irradiated with infrared light, it can absorb energy at specific frequencies corresponding to its vibrational transitions. bruker.com These absorption bands provide a characteristic "fingerprint" of the material.

For this compound, FTIR spectroscopy can be used to identify the characteristic vibrational modes of the Al-O bonds within the AlO₆ octahedra and the Eu-O bonds. grafiati.comgrafiati.com The position and shape of these absorption bands can provide information about the crystal structure, bonding, and the presence of any impurities or structural changes. For example, distortions in the AlO₆ octahedra would be expected to influence the corresponding vibrational frequencies.

Theoretical and Computational Studies of Aluminium Europium Trioxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It has been extensively applied to study EuAlO₃ and related perovskite oxides.

DFT calculations are employed to determine the electronic band structure and density of states (DOS) of EuAlO₃, which are fundamental to understanding its optical and electrical properties. The band structure describes the ranges of energy that an electron is allowed to have, while the DOS represents the number of available electronic states at a given energy level cam.ac.ukyoutube.comwikipedia.org.

Studies on cubic EuAlO₃ have utilized the full-potential linearized augmented plane wave (FP-LAPW) method within DFT researchgate.net. Different exchange-correlation potentials, such as the modified Becke-Johnson (mBJ) and generalized gradient approximation with Hubbard U correction (GGA+U), are used to accurately treat the electron interactions researchgate.net.

Key Findings:

Band Gap: GGA+U calculations have revealed an indirect band gap of 4.6 eV for EuAlO₃ in the spin-down channel researchgate.net. Previous studies have also indicated that EuAlO₃ is a wide-bandgap insulator with a band gap in the range of 4-5 eV mdpi.com. This wide band gap contributes to its high electrical resistivity, making it a good dielectric material mdpi.com.

Half-Metallic Nature: The calculations suggest a half-metallic nature for the system, which is supported by an effective integral magnetic moment researchgate.net.

Density of States: The analysis of total and partial DOS provides insights into the contribution of different atomic orbitals (Eu-4f, O-2p, etc.) to the electronic structure youtube.comresearchgate.net. In many materials, the valence band is primarily formed by non-bonding orbitals, which can lead to heavy holes researchgate.net.

The table below summarizes the calculated electronic properties of EuAlO₃.

| Property | Calculated Value | Method |

| Band Gap | 4.6 eV (indirect) | DFT (GGA+U) researchgate.net |

| Nature | Half-metallic | DFT (GGA+U) researchgate.net |

DFT is also a valuable tool for predicting the mechanical and thermodynamic properties of materials, which are crucial for assessing their suitability for various applications, especially in optoelectronics where structural and thermal stability are important mdpi.commdpi.com.

An ab initio study of cubic EuAlO₃ using DFT has been performed to investigate its mechanical and thermal properties for the first time mdpi.com. These calculations provide data on properties such as bulk modulus, shear modulus, Young's modulus, Poisson's ratio, and thermal expansion coefficient mdpi.commdpi.com.

Key Findings:

Mechanical Stability: The calculated elastic constants can be used to validate the mechanical stability of the material mdpi.com. For EuAlO₃, the results indicate good mechanical properties that are ideal for optoelectronic applications mdpi.com.

Structural and Thermal Stability: Compared to Gadolinium Aluminate (GdAlO₃), EuAlO₃ possesses better structural and thermal stability, a higher bulk modulus, a better Poisson's ratio, a more favorable thermal expansion coefficient, and lower thermal stress mdpi.com.

Comparison with Common Materials: The mechanical properties of EuAlO₃ were found to be superior to those of common materials used in optoelectronic applications, while its thermal properties were comparable to sapphire glass mdpi.com.

The following table presents a comparison of some predicted mechanical and thermodynamic properties of EuAlO₃ and GdAlO₃.

| Property | EuAlO₃ | GdAlO₃ |

| Structural Stability | Better | Good |

| Thermal Stability | Better | Good |

| Bulk Modulus | Higher | Lower |

| Young's Modulus | Lower | Higher |

| Shear Modulus | Lower | Higher |

| Poisson's Ratio | Better | Good |

| Thermal Expansion Coefficient | Better | Good |

| Thermal Stress | Lower | Higher |

Data sourced from an ab initio study of cubic EuAlO₃ and GdAlO₃ perovskites mdpi.com.

Lattice dynamics and phonon studies are essential for understanding the vibrational properties of a crystal, which influence its thermal conductivity and can play a role in phase transitions mdpi.comuclouvain.beaps.org. Phonons are quantized modes of vibration occurring in a rigid crystal lattice uclouvain.be. DFT can be used to calculate the phonon dispersion spectra, which provides information on the dynamical stability of a material mdpi.com.

While specific detailed phonon studies for EuAlO₃ are not extensively documented in the provided context, the general approach involves using DFT to compute the forces on atoms when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix can be constructed, and its eigenvalues give the phonon frequencies uclouvain.beyoutube.com. The study of phonon modes at the zone center (Γ point) provides information about Raman and infrared active modes mdpi.com.

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time researchgate.net. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the atomic-scale motion, allowing for the investigation of structural and dynamic properties researchgate.netgnm.clresearchgate.net.

For aluminum oxides, MD simulations have been used to investigate the structural properties of amorphous phases, analyze interatomic correlations, and study the network topology through pair correlations, coordination numbers, and angle distributions gnm.clresearchgate.netresearchgate.net. These simulations can also be used to study processes like diffusion at interfaces mdpi.com. While specific MD studies on EuAlO₃ are not detailed, the techniques applied to other aluminates are transferable. Such simulations would typically involve:

Potential Functions: The interactions between atoms are described by interatomic potentials, such as the Embedded Atom Method (EAM) potential researchgate.nettugab.bg.

System Setup: A simulation box with a number of atoms is created, and the system is typically equilibrated at a certain temperature and pressure.

Analysis: Properties such as radial distribution functions, coordination numbers, and diffusion coefficients are calculated from the atomic trajectories researchgate.netmdpi.com.

MD simulations on amorphous Al₂O₃ have shown that the short-range order is mainly composed of AlO₄ tetrahedra, with a significant number of AlO₅ units also present researchgate.net.

Computational Modeling for Optoelectronic and Functional Materials Design

Computational modeling plays a pivotal role in the design of new functional materials, including those for optoelectronic applications mghpcc.orgosaka-u.ac.jpmedium.com. By predicting the properties of materials before they are synthesized, computational approaches can significantly accelerate the discovery and optimization process medium.comarxiv.org.

For materials like EuAlO₃, computational modeling can be used to:

Screen Candidates: Systematically evaluate the properties of a range of related compounds to identify the most promising candidates for a specific application.

Understand Structure-Property Relationships: Elucidate how the atomic and electronic structure of a material gives rise to its functional properties. This understanding can then be used to tailor materials with desired characteristics ornl.gov.

Predict Performance: Simulate the behavior of the material in a device to predict its performance.

Advanced Optical Phenomena and Energy Transfer Mechanisms in Aluminium Europium Trioxide Systems

Luminescence Mechanisms in Europium-Activated Aluminum Oxides

The luminescence of europium-activated aluminum oxides is a complex process governed by the specific electronic transitions within the europium ions (Eu³⁺ and Eu²⁺), which are heavily influenced by the host aluminum oxide lattice. The distinct emission characteristics of trivalent (Eu³⁺) and divalent (Eu²⁺) europium give rise to different optical properties, making them suitable for a range of applications. Aluminum oxide provides a stable host material due to its favorable physical properties, including a large optical bandgap and good solubility for rare-earth ions. researchgate.net

The luminescence of trivalent europium (Eu³⁺) in an aluminum oxide host is characterized by sharp, narrow emission lines resulting from intra-configurational 4f-4f electronic transitions. researchgate.net These transitions occur between the excited ⁵D₀ state and the ground state ⁷Fⱼ manifold (where J = 0, 1, 2, 3, 4). acs.orgresearchgate.neturfu.ru The 4f electrons are well-shielded from the external crystal field by the outer 5s and 5p electrons, resulting in emission spectra that are relatively insensitive to the host material but highly characteristic of the Eu³⁺ ion itself.

The most prominent of these transitions is the hypersensitive ⁵D₀ → ⁷F₂ electric dipole transition, which typically occurs in the red region of the spectrum around 612-616 nm. researchgate.netacs.org The intensity of this transition is highly sensitive to the local symmetry of the Eu³⁺ ion's coordination environment. acs.org A higher intensity ratio of the ⁵D₀ → ⁷F₂ (red) transition to the ⁵D₀ → ⁷F₁ (orange) magnetic dipole transition indicates that the Eu³⁺ ions are located in sites with low inversion symmetry. urfu.ru In contrast, the ⁵D₀ → ⁷F₁ transition is largely independent of the local symmetry.

Under ultraviolet or electron beam excitation, Eu³⁺-doped aluminum oxide powders show strong luminescence, with the dominant emission being the red ⁵D₀→⁷F₂ transition. researchgate.net The full set of observed transitions from the ⁵D₀ level are detailed in the table below.

| Transition | J Value | Type | Typical Wavelength (nm) | Sensitivity to Local Environment |

| ⁵D₀ → ⁷F₀ | 0 | Forbidden | ~580 | High (Occurs in low symmetry) |

| ⁵D₀ → ⁷F₁ | 1 | Magnetic Dipole | ~593 | Low |

| ⁵D₀ → ⁷F₂ | 2 | Electric Dipole | ~615 | High (Hypersensitive) |

| ⁵D₀ → ⁷F₃ | 3 | - | ~653 | Low |

| ⁵D₀ → ⁷F₄ | 4 | - | ~701 | Low |

This table provides typical values; exact wavelengths can shift based on the specific aluminum oxide phase and local crystal field.

Unlike the sharp f-f transitions of Eu³⁺, divalent europium (Eu²⁺) exhibits broad emission bands. rsc.org This is due to electron-phonon coupling and parity-allowed electric dipole transitions from the 4f⁶5d¹ excited state configuration to the 4f⁷ (⁸S₇/₂) ground state. mdpi.com The 5d orbital is an outer orbital and is therefore highly sensitive to the surrounding crystal field of the host lattice. mdpi.comwpmucdn.com This sensitivity allows for the emission color of Eu²⁺ to be tuned over a wide spectral range, from near-ultraviolet to red, by changing the composition of the aluminate host. wpmucdn.comrsc.org

In aluminum oxide hosts, the emission from Eu²⁺ can present as multiple broad bands. For instance, in γ-Al₂O₃, two distinct emission bands peaking at approximately 405 nm and 500 nm have been observed, which are attributed to Eu²⁺ ions substituting Al³⁺ ions at two different crystallographic sites within the lattice. mdpi.com The position of the d → f emission band is strongly dependent on the local environment of the Eu²⁺ ion. researchgate.net In various strontium aluminate hosts, the peak emission wavelength for Eu²⁺ varies significantly, as shown in the table below. wikipedia.org

| Host Compound | Peak Emission Wavelength (nm) | Emission Color |

| SrAl₁₂O₁₉ | 400 | Violet-Blue |

| SrAl₄O₇ | 480 | Blue-Green |

| SrAl₂O₄ | 520 | Green |

Data compiled from various strontium aluminate systems, demonstrating the tunability of Eu²⁺ emission. wikipedia.org

The transition from the 4f⁶5d¹ excited state to the 4f⁷ ground state is what facilitates the strong photoluminescence in materials like Eu²⁺-doped SrAl₂O₄, leading to a wide emission spectrum. researchgate.net

The crystal field, which is the electrostatic field created by the surrounding ions (ligands) in the host lattice, has a profound effect on the energy levels of the europium dopant ions. This effect is particularly significant for the 5d orbitals of Eu²⁺. The interaction between the Eu²⁺ ion and the negatively charged oxygen anions in the aluminum oxide matrix causes the five degenerate 5d orbitals to split into different energy levels. rsc.org The magnitude of this splitting determines the energy of the 4f⁶5d¹ → 4f⁷ transition and, consequently, the emission wavelength. rsc.orgnju.edu.cn

A stronger crystal field leads to a larger splitting of the 5d orbitals and a lower energy for the lowest 5d level. This results in a shift of the emission peak to longer wavelengths (a red-shift). rsc.org This trend is observable in strontium aluminates, where an increasing strontium-to-aluminum ratio leads to a more covalent environment and a stronger crystal field, shifting the Eu²⁺ emission from blue to green and even into the yellow-red range. rsc.org

For Eu³⁺, the crystal field effect is weaker due to the shielding of the 4f orbitals. However, it is strong enough to cause a splitting of the ⁷Fⱼ energy levels, known as Stark splitting. researchgate.net This results in the appearance of multiple sharp lines within a single ⁵D₀ → ⁷Fⱼ transition, providing detailed information about the symmetry of the site occupied by the Eu³⁺ ion. researchgate.net For example, for an Eu³⁺ ion in a site with low symmetry, the ⁵D₀ → ⁷F₂ transition can split into several distinct peaks. researchgate.net

The local environment, including the coordination number, bond lengths, and symmetry of the site occupied by the europium ion, plays a critical role in determining the luminescence properties. The spectral position of the Eu²⁺ emission is strongly dependent on its local environment. researchgate.net

In the case of Eu³⁺, the symmetry of the crystal site it occupies directly influences the selection rules for electronic transitions. In a site with perfect centrosymmetry (a center of inversion), the electric dipole ⁵D₀ → ⁷F₂ transition is forbidden, and the spectrum would be dominated by the magnetic dipole ⁵D₀ → ⁷F₁ transition. However, in most aluminum oxide phases, such as γ-Al₂O₃ and α-Al₂O₃, the Eu³⁺ ions occupy low-symmetry, non-centrosymmetric sites. researchgate.neturfu.rupsu.edu This lack of inversion symmetry relaxes the selection rules, making the ⁵D₀ → ⁷F₂ transition allowed and typically the most intense feature in the emission spectrum. researchgate.neturfu.ru The presence and splitting of the ⁵D₀ → ⁷F₀ transition, which is strictly forbidden in most symmetries, can also be observed when Eu³⁺ ions are in a highly asymmetrical environment, serving as a sensitive probe of the local structure. nih.gov

Persistent Luminescence and Long Afterglow Phenomena

Influence of Co-dopants (e.g., Dy3+) on Persistent Luminescence Dynamics

The phenomenon of persistent luminescence, or afterglow, in europium-doped aluminate phosphors is significantly enhanced by the introduction of co-dopants, with the trivalent dysprosium ion (Dy3+) being a classic and highly effective example. The primary role of Dy3+ is to create suitable electron traps within the host material's band gap. researchgate.netstevesopenlab.org

When the phosphor is excited by an external energy source like UV light, electrons are promoted to higher energy levels. While some of these electrons are captured by the activator Eu2+ ions leading to immediate fluorescence, others are trapped by the defects created by the Dy3+ ions. These trapped electrons are then gradually released by thermal energy at room temperature. The released electrons travel back to the excited Eu2+ ions, which then return to their ground state, resulting in a prolonged emission of light. researchgate.netstevesopenlab.org

The addition of Dy3+ as a co-dopant has been shown to substantially increase both the intensity and the duration of the afterglow. researchgate.netscientific.netbwise.kr For instance, the development of SrAl2O4:Eu2+,Dy3+ phosphors resulted in materials with markedly improved afterglow intensities and lifetimes compared to those doped only with europium. bwise.kr The concentration of the co-dopant is a critical factor; it influences the number and depth of the trap levels, which in turn dictates the dynamics of the persistent luminescence. scientific.net It is believed that Dy3+ ions generate deep traps that are crucial for achieving long afterglow phosphorescence. researchgate.net This strategic creation of trap states is a key mechanism for engineering the persistent luminescence characteristics of aluminate phosphors for various applications.

Table 1: Effect of Dy3+ Co-doping on Aluminate Phosphor Properties

| Host Material | Activator | Co-dopant | Observed Effect on Luminescence | Reference |

|---|---|---|---|---|

| Strontium Aluminate (SrAl2O4) | Eu2+ | Dy3+ | Improved afterglow lifetime and intensity. | bwise.kr |

| Strontium Aluminate (Sr4Al14O25) | Eu2+ | Dy3+ | Enhanced luminescent intensity and extended afterglow time. | scientific.net |

Energy Transfer Processes in Doped Systems

Energy transfer processes are fundamental to the luminescent behavior of co-doped aluminium europium trioxide systems. These processes can occur from the host material to the activator ion or between different dopant ions within the lattice.

Inter-ion Energy Transfer (e.g., Eu3+ to Dy3+ in Co-doped Systems)

Energy transfer can also occur between the dopant ions themselves. In systems co-doped with different rare-earth ions, one ion can act as a sensitizer (B1316253) (donor), absorbing energy and transferring it to an activator (acceptor), which then luminesces. The direction and efficiency of this transfer depend on the spectral overlap between the donor's emission and the acceptor's absorption bands, as well as the distance between the ions.

While the transfer from Dy3+ to Eu3+ is commonly studied to enhance Eu3+ emission researchgate.netresearchgate.net, the reverse process can also occur under specific conditions. In some systems, energy transfer from Eu3+ to other ions has been observed. For example, in LaPO4 nanophosphors co-doped with Eu3+ and Nd3+, an efficient energy transfer between Eu3+ (donor) and Nd3+ (acceptor) has been confirmed, with a calculated efficiency of nearly 60%. mdpi.com This type of inter-ion energy transfer is a powerful tool for tuning the emission spectra and luminescence dynamics of the material. The mechanism for such transfer is often governed by dipole-dipole interactions, as explained by Dexter's theory. researchgate.netresearchgate.net

Photoluminescence and Thermoluminescence Characteristics and Their Underlying Mechanisms

Photoluminescence (PL) and thermoluminescence (TL) are powerful techniques to characterize the optical properties and defect structures of aluminate phosphors.

Photoluminescence (PL) studies involve examining the excitation and emission spectra of the material. For europium-doped aluminates, the valence state of europium plays a critical role. Eu2+ ions typically yield a broad emission band due to the 4f65d1 → 4f7 transition, with the color ranging from UV to red depending on the host lattice. nih.govresearchgate.netrsc.org For example, SrAl2O4:Eu2+ is known for its strong green emission centered around 520 nm. researchgate.net In contrast, Eu3+ ions exhibit sharp, characteristic emission lines corresponding to f-f transitions, such as the 5D0 → 7F2 transition in the red spectral region. psu.edu

Thermoluminescence (TL) is instrumental in understanding the mechanisms behind persistent luminescence. After exciting the material at a low temperature and then heating it at a constant rate, the stored energy is released as light at specific temperatures. The resulting "glow curve" provides information about the trap parameters, such as trap depth and frequency factor. These traps, often associated with the co-dopant (like Dy3+) and other lattice defects, are responsible for storing the excitation energy and releasing it slowly over time to produce the afterglow. researchgate.net Analysis of the TL glow curve helps to identify the specific trap levels that contribute most effectively to long persistent luminescence.

Studies on Quantum Efficiency and Emission Color Tunability

The quantum efficiency (QE) and the ability to tune the emission color are critical parameters for the practical application of phosphors.

Quantum Efficiency (QE) refers to the ratio of emitted photons to absorbed photons. High QE is essential for bright and efficient luminescent materials. In rare-earth doped phosphors, QE can be very high. For example, in LaPO4 phosphors doped with Eu3+, the quantum efficiency was found to increase with the dopant concentration, reaching about 82% for a 5 mol% concentration without showing luminescence quenching. photonics.pl Strontium aluminates are also known for their high quantum efficiency, which contributes to their excellent performance as long-afterglow materials. researchgate.net

Emission Color Tunability is a highly desirable feature for applications in lighting and displays. In this compound systems, color tuning can be achieved through several strategies:

Varying the Host Cation: The emission wavelength of Eu2+ is highly sensitive to its local environment. By changing the composition of the host lattice (e.g., substituting Sr with Ca or Ba), the crystal field strength around the Eu2+ ion is altered, leading to a shift in the emission color. scientific.netrsc.org

Controlling Eu2+ Site Occupancy: In host lattices with multiple possible sites for the activator ion, the emission color can be tuned by controlling which site the Eu2+ ion occupies. This can sometimes be influenced by the Eu2+ doping concentration itself. acs.orgnih.gov

The relationship between the host composition and the Eu2+ emission color in various strontium aluminates is well-documented, demonstrating a shift to longer wavelengths (from blue to green to yellow/red) as the Sr/Al ratio increases and the material becomes more covalent. nih.govresearchgate.netrsc.orguu.nl

Table 2: Emission Color Tuning in Eu2+-Doped Strontium Aluminates

| Host Compound | Sr/Al Ratio | Emission Peak Wavelength (nm) | Emission Color | Reference |

|---|---|---|---|---|

| SrAl12O19 | 1/12 | ~397 | Blue-Violet | researchgate.netrsc.org |

| SrAl4O7 | 1/4 | ~405 | Blue | researchgate.netrsc.org |

| Sr4Al14O25 | 4/14 (~0.29) | ~490 | Blue-Green | researchgate.netrsc.org |

| SrAl2O4 | 1/2 | ~520 | Green | researchgate.netrsc.org |

Emerging and Advanced Applications in Materials Science and Technology for Aluminium Europium Trioxide Systems

Phosphor Technology for Advanced Displays and Solid-State Lighting (LEDs)

Europium-doped aluminates are excellent luminescent materials that are being developed to overcome the limitations of traditional sulfide-based phosphors. whiterose.ac.uk Their high luminescence efficiency, coupled with superior chemical and physical stability, makes them ideal candidates for phosphor applications in displays and solid-state lighting. whiterose.ac.uk The luminescence in these materials often arises from the 4f-5d electronic transitions of the Eu²⁺ ion, the wavelength of which is highly sensitive to the surrounding crystal lattice environment. mdpi.com This sensitivity allows for the tuning of emission colors across the visible spectrum, a critical feature for advanced lighting technologies. mdpi.com

The generation of high-quality white light using phosphor-converted light-emitting diodes (pc-LEDs) is a primary goal in solid-state lighting. One effective strategy involves using a near-UV or blue LED chip to excite a blend of phosphors that emit in the primary colors (red, green, and blue) to create a combined white light output. Europium-doped aluminates play a crucial role in this approach, often serving as the red-emitting component.

A more advanced strategy involves generating direct white light from a single phosphor host. Research has demonstrated that by creating coexisting valence-varied europium ions (Eu²⁺ and Eu³⁺) within a lanthanum aluminate host, direct white-light emission can be achieved. nukleardata.com The color of the emitted light can be precisely tuned by adjusting the energy transfer between the different europium ions and other co-dopants. nukleardata.com In one study, this method resulted in a direct white-light emission with an optimized color rendering index (CRI) of 86 and a correlated color temperature (CCT) of 5091 K, which is suitable for general illumination. nukleardata.com

The following table summarizes different strategies for white light generation using europium-doped aluminate systems.

| Strategy | Host Material Example | Activator/Co-dopant | Excitation Source | Key Principle | Resultant Light Quality |

| Multi-phosphor Conversion | Blend of phosphors | Eu²⁺, Eu³⁺ in various hosts | Blue/UV LED | Combination of red, green, and blue emissions from different phosphors. | High CRI and tunable CCT. |

| Single-phosphor Direct Emission | LaAlO₃ | Eu²⁺, Eu³⁺ | UV LED | Energy transfer between coexisting mixed-valence europium ions. | Direct white light with good CRI (86) and CCT (5091 K). nukleardata.com |

| Co-doping for Color Tuning | ZnAl₂O₄ | Eu³⁺, Tb³⁺ | UV (303 nm) | Combined emissions from the host lattice and co-dopants. | Near-ideal white light with chromatic coordinates of (0.3364, 0.3305). luxiumsolutions.com |

The ability to tune the emission color of a phosphor is essential for creating custom lighting environments and displays with a wide color gamut. The emission wavelength of the Eu²⁺ ion is strongly influenced by the host material's chemical and electronic environment. mdpi.com By carefully selecting the host lattice and co-dopants, the emission color from Eu²⁺ can be shifted across the entire visible spectrum. mdpi.com

For instance, co-doping strontium aluminate (SrAl₂O₄) with europium (Eu²⁺) and dysprosium (Dy³⁺) results in a highly efficient green phosphor with long persistence. wikipedia.org Similarly, different compositions of strontium aluminate, such as SrAl₄O₇ and SrAl₁₂O₁₉, when doped with europium, produce emissions at 480 nm (blue-green) and 400 nm (violet-blue), respectively. wikipedia.org

Research on zinc aluminate films co-doped with Eu³⁺ and Terbium (Tb³⁺) has shown that it is possible to achieve a range of colors, including white light, by exciting the material with specific UV wavelengths. luxiumsolutions.com The combination of the violet-blue emission from the zinc aluminate host, the green emission from Tb³⁺, and the red emission from Eu³⁺ allows for comprehensive color tuning. luxiumsolutions.com

Optoelectronic Devices and Photonics

The promising electrical, optical, and electronic properties of perovskite materials like Aluminium Europium Trioxide make them suitable for various optoelectronic applications. samaterials.comnih.gov EuAlO₃ exhibits good mechanical and thermal stability, which is crucial for the functionality and longevity of optoelectronic devices. samaterials.comnih.gov Its properties are often comparable to sapphire glass, a common substrate in optoelectronics. samaterials.comnih.gov

The development of one-dimensional luminescent nanostructures is a key area of research for advancing nanophotonics. Ternary europium aluminate nanoribbons have been identified as promising materials for applications as nanometer-scale light generators and waveguides. researchgate.net These nanoribbons, which include compositions like blue-luminescent EuAl₆O₁₀ and green-luminescent EuAl₂O₄, feature localized Eu²⁺ luminescent centers. researchgate.net Their one-dimensional structure allows for the confinement and guidance of light on the nanoscale, a critical requirement for integrated photonic circuits and other nanophotonic devices. researchgate.net The ability to synthesize these nanoribbons with different emission colors opens up possibilities for creating multi-color nanophotonic systems. researchgate.net

The inherent luminescent properties of europium-doped materials suggest their potential use in optical sensing. While sensors have been developed using europium complexes to detect aluminum ions, the application of this compound as the primary sensing material is an emerging area. mdpi.comnih.gov The principle often relies on the luminescence of the europium ion being sensitive to its local environment, which can be altered by the presence of a target analyte. mdpi.com For instance, europium-doped strontium aluminate nanoparticles have been proposed as indicators for stress and cracks in materials, as they emit light when subjected to mechanical stress (mechanoluminescence). wikipedia.org

In the field of radiation detection, materials that can convert high-energy radiation into visible light, known as scintillators, are essential. nih.gov While materials like lutetium oxide (Lu₂O₃:Eu) are explored for high-resolution X-ray imaging due to their high density and conversion efficiency, the potential of EuAlO₃ as a scintillator is still under investigation. researchgate.net The luminescent properties of europium-doped aluminates make them candidates for dosimetry applications, where the amount of luminescence can be correlated to the absorbed radiation dose. nih.govnih.gov However, specific studies detailing the performance of EuAlO₃ for radiation detection are not yet prevalent.

Catalytic Applications and Surface Reactivity Studies

Europium-modified aluminum oxides have demonstrated significant potential as highly active and stable catalysts in various chemical reactions. The introduction of europium can enhance the thermal stability of the alumina (B75360) support and improve the dispersion and sintering resistance of active metal nanoparticles. samaterials.com

Research on Europium–Magnesium–Aluminum-based mixed-metal oxides (MMOs) has shown them to be exceptionally active catalysts for methane (B114726) oxychlorination. researchgate.netnih.gov The synergistic interaction between europium, magnesium, and aluminum is crucial for this high catalytic performance. researchgate.netnih.gov Operando spectroscopy studies have revealed that in these systems, Mg²⁺ can act as a chlorine buffer and a chlorinating agent for Al³⁺, which is the active center for methane activation. researchgate.net The addition of redox-active Eu³⁺ further enhances the catalytic activity. researchgate.net

The modification of platinum-containing γ-Al₂O₃ catalysts with europium has been shown to enhance their activity in the simultaneous conversion of CO, hydrocarbons, and NOx, which is relevant for automotive exhaust treatment. samaterials.com The formation of a europium aluminate phase is believed to prevent the degradation of the alumina support at high temperatures, thereby maintaining a high specific surface area and catalytic activity. samaterials.com

The table below summarizes key findings from catalytic studies on europium-aluminum oxide systems.

| Catalytic System | Application | Key Findings |

| Europium–Magnesium–Aluminum Mixed-Metal Oxides | Methane Oxychlorination | Synergistic interaction between Eu, Mg, and Al leads to high catalytic activity. researchgate.netnih.gov Eu³⁺ provides redox-active sites, enhancing the reaction. researchgate.net |

| Europium-modified Pt/γ-Al₂O₃ | Automotive Exhaust Treatment (Three-Way Catalyst) | Europium modification enhances the catalytic activity for CO, CxHy, and NOx conversion. samaterials.com It increases the thermal stability of the Al₂O₃ support by preventing phase changes at high temperatures. samaterials.com |

Methane Oxychlorination Catalysis

This compound systems, particularly Europium-Magnesium-Aluminum-Based Mixed-Metal Oxides (MMOs), have emerged as highly effective catalysts in the field of methane oxychlorination (MOC). This process is a promising avenue for converting methane into valuable chlorinated methanes, which are key precursors for various chemicals. Research has demonstrated that the synergistic interplay between magnesium, aluminum, and the redox-active europium (Eu³⁺) ions is crucial for the high catalytic activity observed in these materials. oup.comacs.org

In these MMO catalysts, it has been found that while the combination of non-reducible and relatively inactive MgO and γ-Al₂O₃ can create active MOC catalysts, the addition of europium further enhances the catalytic performance. oup.comacs.org Operando Raman spectroscopy has revealed that Mg²⁺ acts as a chlorine buffer, subsequently chlorinating the Al³⁺, which serves as the active center for methane activation. The introduction of Eu³⁺ into this system provides a redox-active component that tunes the catalytic properties, making the EuMg₃Al MMO catalyst one of the most active MOC catalysts reported to date. oup.comacs.org

Further studies have shown that in solid solutions of lanthanum and europium oxychlorides (LaₓEu₁₋ₓOCl), used as MOC catalysts, a synergistic effect between La³⁺ and Eu³⁺ enhances the reaction. The La³⁺ acts as a chlorine buffer, transferring chlorine to the active Eu³⁺ phase, which boosts the catalytic activity. unibuc.ro This synergy not only increases the conversion rate of methane but also improves the selectivity towards chloromethane (B1201357) (CH₃Cl). unibuc.ro

Table 1: Catalytic Performance of Various Materials in Methane Oxychlorination (MOC)

| Catalyst Material | Methane Conversion (XCH₄) | Selectivity at 480°C |

|---|---|---|

| EuMg₃Al MMO | High | Not specified |

| MgₓAl MMOs | High | Not specified |

| MgO | Insignificant | Not applicable |

| γ-Al₂O₃ | Insignificant | Not applicable |

| LaₓEu₁₋ₓOCl | Increased CH₃Cl selectivity (54-66%) | Lower CH₂Cl₂ selectivity (8-24%) |

Data synthesized from multiple sources. oup.comacs.orgunibuc.roresearchgate.net

Isomerization Reactions

While various forms of alumina and modified aluminas are widely used as catalysts in isomerization reactions, there is currently limited specific research documenting the application of this compound (EuAlO₃) in this context. Isomerization processes are critical in the petrochemical industry for converting linear hydrocarbons into their branched isomers, which have higher octane (B31449) numbers and are therefore more valuable as fuel components.

Catalysts such as gamma alumina (γ-Al₂O₃) with a very low sodium content have been shown to be effective for alkene isomerization. google.com The catalytic activity of these materials is often related to their surface acidity. google.com Additionally, bimetallic catalysts like Pd-Ni supported on Al₂O₃ have been investigated for their ability to control carbon-carbon bond formation during hydrogenation and isomerization reactions. nanochemazone.com Other systems, including ruthenium supported on alumina, have also been studied for the isomerization of specific compounds like allyl alcohol. nih.govresearchgate.net The efficiency of these catalysts often depends on factors such as the active metal, the support material, and the reaction conditions. nih.govresearchgate.net Perovskite materials, a structural class to which EuAlO₃ belongs, are known for their catalytic properties, but research has often focused on their redox capabilities rather than their acid-base reactivity, which is crucial for many isomerization reactions. researchgate.net While the potential for EuAlO₃ in isomerization catalysis exists due to its structural properties, further research is needed to explore and validate its efficacy in this specific application.

Photocatalysis (e.g., Dye Degradation)

Europium-doped aluminates have demonstrated significant potential as photocatalysts for the degradation of organic dyes in wastewater, a critical application for environmental remediation. While research specifically on this compound (EuAlO₃) is limited, studies on related compounds like europium-doped calcium aluminate and strontium aluminate provide valuable insights into the photocatalytic capabilities of these material systems.

Europium-doped calcium aluminate, synthesized via a low-cost self-propagating combustion synthesis technique, has been shown to exhibit both superior luminescent properties and effective photocatalytic activity. researchgate.netnih.gov This material has been successfully used for the degradation of methylene (B1212753) blue (MB) dye under irradiation. researchgate.netnih.gov The mechanism involves the generation of electron-hole pairs in the calcium aluminate host and the Eu³⁺ ions upon light excitation. These charge carriers then participate in redox reactions that break down the organic dye molecules. researchgate.netnih.gov

Similarly, strontium aluminates co-doped with europium and dysprosium have been investigated for their photocatalytic behavior in the degradation of methylene blue. mdpi.com These materials have shown photocatalytic activity that is even higher than that of the widely used titanium dioxide (TiO₂) photocatalyst. mdpi.com The photocatalytic mechanism in these materials is attributed to the generation of reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻) and holes (h⁺), which are the primary agents in the degradation of the dye molecules. dntb.gov.ua

Table 2: Photocatalytic Degradation of Methylene Blue (MB)

| Photocatalyst | Dye | Degradation Efficiency |

|---|---|---|

| Eu-doped calcium aluminate | Methylene Blue | High |

| Strontium aluminates co-doped with Eu and Dy | Methylene Blue | Higher than TiO₂ |

Data synthesized from multiple sources. researchgate.netnih.govmdpi.com

Radiation Dosimetry and Luminescent Indicators

Development of UV Dosemeters

Aluminium oxide doped with europium (Al₂O₃:Eu) has shown considerable promise as a material for ultraviolet (UV) radiation dosimetry. The development of reliable and sensitive UV dosimeters is crucial for monitoring human exposure to UV radiation, which is a known risk factor for skin cancer and other health issues. The thermoluminescent properties of Al₂O₃:Eu make it a suitable candidate for this application.

Research into the preparation and thermoluminescent characteristics of Al₂O₃:Eu has demonstrated its potential as a UV dosemeter. When exposed to UV light, the material exhibits a thermoluminescence response that is linear over a wide range of spectral irradiance, from 2.4 to 3000 µJ·cm⁻². The glow curve of Al₂O₃:Eu shows two distinct peaks at 180°C and 350°C. Furthermore, the material exhibits low fading, with only a 2% loss in signal over a month, which is a significant advantage for practical applications. The photoluminescence spectrum of Al₂O₃:Eu, when induced by 250 nm UV light, displays four well-defined peaks that are characteristic of the Eu³⁺ ion. Although the sensitivity of Al₂O₃:Eu is about 10 times lower than that of the commercially available Al₂O₃:C, its linear response and stability make it a viable material for the development of UV dosemeters. oup.com

Application as Indicators for Frontal Polymerization Dynamics

Europium-doped aluminum oxide phosphors serve as effective and practical indicators for visualizing and monitoring the dynamics of frontal polymerization. Frontal polymerization is a process where a localized reaction zone propagates through a monomer, converting it into a polymer. The ability to track the front's propagation and dynamics is essential for understanding and controlling the synthesis of materials using this technique.

The temperature-dependent phosphorescence of europium-doped aluminum oxide is the key property that enables its use as an indicator. As the polymerization front, which is exothermic, propagates, the local temperature increases, causing a change in the phosphorescence of the embedded europium-doped aluminum oxide particles. This change can be captured using video imaging, providing a visual representation of the front's movement and behavior. This method has been successfully used to study the frontal copolymerization of various acrylates. The results obtained using this technique have been shown to be comparable to those obtained through more complex methods like IR imaging. The front velocity can be accurately measured, and the influence of factors such as filler loading and monomer composition on the polymerization dynamics can be investigated. This inexpensive and practical method allows for the study of fronts propagating in different geometries, such as planar and spherical. nih.gov

Table 3: Comparison of Frontal Polymerization Imaging Techniques

| Imaging Technique | Principle | Advantages |

|---|---|---|

| Europium Phosphorescence Video Imaging | Temperature-dependent phosphorescence of Eu-doped aluminum oxide | Inexpensive, practical, allows for visualization of front dynamics |

| Infrared (IR) Thermography | Detection of thermal energy emitted by the polymerization front | Provides quantitative temperature data |

Data synthesized from the provided search results. nih.gov

Forensics and Security Applications

Luminescent materials based on europium-doped aluminates have found significant applications in the fields of forensics and security, primarily due to their unique optical properties which can be exploited for anti-counterfeiting and identification purposes. While specific applications of this compound (EuAlO₃) are not extensively detailed, the broader class of europium-doped aluminates, particularly strontium aluminate, is well-researched in this domain.

A novel photoluminescent ink for anti-counterfeiting has been developed using two europium complexes doped in a polymer host. One of these complexes is SrAl₂O₄:Eu, Dy, a long persistent green phosphor. acs.orgnih.gov This ink exhibits a binary emission under a single UV excitation wavelength: it emits red light when exposed to 325 nm UV light, and then transitions to a green afterglow when the UV source is removed. acs.orgnih.gov This dual-color and persistent luminescence feature provides a highly secure and difficult-to-replicate anti-counterfeiting measure for documents and currency. acs.orgnih.govnanorh.com The integration of such phosphors into inks allows for the creation of security features that are invisible under normal lighting but become apparent under specific UV illumination, enhancing the security of sensitive documents. acs.orgnih.gov

Europium complexes, in general, are known for their intense and sharp emission bands, making them excellent candidates for luminescent markers. scielo.br These properties are valuable in forensic science for applications such as the detection of latent fingerprints and the analysis of gunshot residue. mdpi.comebsco.com The ability of europium compounds to emit strong, characteristic luminescence when excited by UV light allows for the visualization of evidence that would otherwise be invisible to the naked eye. mdpi.com

Latent Fingerprint Detection

This compound, more commonly referred to as europium-doped aluminum oxide (Al₂O₃:Eu³⁺), has emerged as a highly effective luminescent nanopowder for the development of latent fingerprints in forensic science. The material's strong photoluminescence, chemical stability, and fine particle size allow for the detailed visualization of fingerprint ridges with high contrast and minimal background interference.

Research has demonstrated that nanocrystalline Al₂O₃:Eu³⁺ powder, when applied to latent fingerprints on various non-porous surfaces, adheres to the sweat and oil residues, revealing the print with remarkable clarity under ultraviolet (UV) light. The synthesis of this phosphor is often achieved through methods like combustion synthesis, which yields particles with desirable properties for forensic applications. Under UV excitation, the europium ions within the alumina host matrix emit a characteristic intense red-orange light, making the fingerprint patterns stand out distinctly.

Studies have successfully used Al₂O₃:Eu³⁺ to develop prints on diverse substrates, including stainless steel, aluminum foil, glass slides, and plastic surfaces. The resulting developed prints are of high quality, allowing for the clear identification of minutiae ridge details, such as bifurcations, cores, and short ridges, which are crucial for forensic analysis. The intense luminescence of Al₂O₃:Eu³⁺ makes it a superior alternative to conventional luminescent powders, offering improved quality and reliability in fingerprint detection.

Table 1: Research Findings on Al₂O₃:Eu³⁺ for Latent Fingerprint Detection

| Parameter | Research Finding | References |

|---|---|---|

| Synthesis Method | Combustion Synthesis | researchgate.net |

| Material Phase | α-alumina (rhombohedral) | researchgate.net |

| Excitation Wavelength | 226 nm - 395 nm | psu.eduaip.org |

| Primary Emission Peak | ~613-618 nm (Red-Orange) | researchgate.netscientific.net |

| Secondary Emission Peaks | 592 nm, 601 nm, 631 nm | researchgate.net |

| Optimal Eu³⁺ Doping | 0.90 mol-% | tandfonline.com |

| Tested Surfaces | Stainless steel, aluminum foil, glass, plastic | researchgate.net |

| Key Advantage | Intense luminescence provides high-contrast prints with low background interference. | researchgate.net |

Biomedical Applications (Material Science Focus)

Research on Biosensors

In the field of biomedical materials, europium-doped aluminum oxide nanoparticles are being explored for their potential in developing advanced biosensors. The principle relies on the sensitive and stable luminescence of the material, which can be modulated by biological interactions. While the broader field of lanthanide-based biosensors is well-established, research into Al₂O₃ as a host material for these applications is an emerging area.

A key application of such materials is in antibacterial assays. For instance, recent studies have demonstrated the green synthesis of Al₂O₃ and europium-doped Al₂O₃ nanoparticles using plant extracts. These biosynthesized nanoparticles have been evaluated for their antibacterial activity against various pathogens like Pseudomonas aeruginosa and Escherichia coli. The study confirmed that Eu-doped Al₂O₃ nanoparticles exhibit excellent antibacterial properties, indicating their potential use in biomedical applications where infection control is critical.

The luminescent properties of Al₂O₃:Eu³⁺ are central to its potential as a biosensor platform. The long luminescence lifetime and large Stokes shift (the difference between excitation and emission wavelengths) are highly advantageous for time-resolved fluorescence assays. These assays can eliminate background fluorescence from biological samples, thereby significantly enhancing the sensitivity of detection for specific biomarkers. Functionalizing the surface of these nanoparticles with bioreceptors (e.g., antibodies or enzymes) could enable the specific detection of target molecules, where binding events would cause a measurable change in the europium ion's luminescence.

Table 3: Application of Eu-doped Al₂O₃ Nanoparticles in Biomedical Research

| Application Area | Methodology | Target Pathogens/Analytes | Key Finding | References |

|---|---|---|---|---|

| Antibacterial Activity | Green synthesis using Cymbopogon citratus extract; well-diffusion technique. | P. aeruginosa, S. aureus, E. coli, K. pneumoniae | Eu-doped Al₂O₃ nanoparticles showed excellent antibacterial activity against tested pathogens. | semanticscholar.org |

| Potential for Biosensing | Based on time-resolved fluorescence. | General biomarkers (potential). | The material's long luminescence lifetime and large Stokes shift are ideal for high-sensitivity, low-background biosensing assays. | nih.govmdpi.com |

Materials for Optical Imaging (excluding in-vivo clinical trials)

Europium-doped alumina is a promising material for optical imaging and bio-labeling, owing to its strong and stable red emission, which falls within a spectral window where biological tissues have lower absorption and autofluorescence. Research has focused on synthesizing and characterizing these materials to optimize their properties for use as fluorescent probes in a laboratory setting.

Studies have utilized a facile two-step hydrothermal synthesis followed by calcination to produce crystalline Eu-doped alumina with a distinct whisker-shaped morphology. This structure provides a high surface area, which is beneficial for potential theranostic applications combining imaging and drug delivery. Photoluminescence studies confirm a dominant, sharp emission peak at approximately 613 nm when excited with UV light (393 nm), corresponding to the characteristic ⁵D₀ to ⁷F₂ transition of the Eu³⁺ ion. scientific.net

Crucially for biomedical applications, the material must be non-toxic. Biocompatibility assessments, such as MTT assays on cell lines, have been performed on Eu-doped alumina. Results have shown high cell viability (over 100%) even at significant concentrations, indicating that the material has low cytotoxicity and is a promising candidate for bio-imaging applications. scientific.net The combination of intense luminescence, high biocompatibility, and a porous structure makes Eu-doped alumina a versatile platform for developing advanced materials for optical imaging and diagnostics. scientific.net

Table 4: Properties of Eu-doped Alumina for Optical Imaging Applications

| Property | Measurement / Observation | Significance for Optical Imaging | References |

|---|---|---|---|

| Synthesis Method | Hydrothermal synthesis and calcination | Produces crystalline α-alumina phase with controlled morphology. | scientific.net |

| Morphology | Whisker-shaped bundles (~5 µm length, 0.45 µm diameter) | High surface area is beneficial for functionalization and potential drug loading. | scientific.net |

| Excitation Wavelength | 393 nm | Allows for excitation with standard UV/violet light sources. | scientific.net |

| Emission Wavelength | Dominant peak at 613 nm (Red) | Red emission has better tissue penetration and lower autofluorescence interference compared to blue/green light. | scientific.net |

| Biocompatibility | >100% cell viability in MTT assay | Demonstrates low cytotoxicity, a critical requirement for materials used in biological systems. | scientific.net |

Future Research Directions and Unexplored Avenues in Aluminium Europium Trioxide Systems

Exploration of Novel Europium-Aluminum-Oxygen Compositions and Crystal Structures

While the perovskite EuAlO₃ is a well-known compound, the broader europium-aluminum-oxygen phase diagram is rich with possibilities for discovering new materials with unique crystal structures and, consequently, novel properties. Research has already identified other stable compounds such as Eu₃Al₅O₁₂ (europium aluminum garnet), Eu₄Al₂O₉, and EuAl₂O₄. nih.govacs.orgresearchgate.net Future work should systematically explore this phase space to identify and synthesize previously unknown ternary or even quaternary compounds.

Key research avenues include:

High-Throughput Synthesis and Screening: Employing combinatorial synthesis techniques to rapidly produce a wide range of Eu:Al:O ratios under various pressures and temperatures. This can be coupled with automated X-ray diffraction (XRD) and photoluminescence (PL) screening to quickly identify promising new phases.

Exploration of Metastable Phases: Investigating non-equilibrium synthesis routes, such as sol-gel processes at lower temperatures, to create metastable phases that are inaccessible through traditional high-temperature solid-state reactions. researchgate.net For instance, europium aluminum garnet (Eu₃Al₅O₁₂) can be synthesized via a sol-gel route at 800-850 °C, but it transforms into the perovskite phase (EuAlO₃) at temperatures near 1300 °C. researchgate.net

Anionic Substitution: Introducing other anions like nitrogen or halogens to create europium aluminum oxynitrides or oxyhalides. These substitutions can significantly alter the crystal field around the europium ions, leading to shifts in emission wavelengths and improved thermal stability. For example, the oxynitride Eu₂AlO₃.₇₅N₀.₁ exhibits a novel distorted Ruddlesden-Popper type structure. nih.govresearchgate.net

A comparative table of known and hypothetical structures is presented below.

| Compound Formula | Crystal System | Known/Hypothetical | Potential Properties |

| EuAlO₃ | Orthorhombic (Perovskite) | Known | Red/Orange Emitter (Eu³⁺) |

| Eu₃Al₅O₁₂ (EAG) | Cubic (Garnet) | Known | Potential for high quantum efficiency |

| Eu₄Al₂O₉ | Monoclinic | Known | Different Eu³⁺ site symmetries |

| EuAl₂O₄ | Monoclinic | Known | Host for Eu²⁺ blue/green emission |

| Eu₂AlO₃.₇₅N₀.₁ | Monoclinic | Known | Altered crystal field from N³⁻ doping |

| EuAl(O,F)₃ | Perovskite-like | Hypothetical | Modified covalency and bandgap |

Advanced Studies on Energy Transfer Mechanisms and Host-Sensitization Enhancement

The efficiency of a phosphor is critically dependent on the energy transfer from the host lattice to the activator ion (europium). A deeper understanding of these mechanisms is crucial for designing materials with near-unity quantum yields. Future research should focus on elucidating the intricate pathways of energy absorption, migration, and transfer.

Key areas for investigation include:

Host-to-Eu³⁺/Eu²⁺ Transfer Dynamics: Utilizing advanced time-resolved spectroscopy techniques to map the energy transfer from the aluminate host to the different europium oxidation states. This includes understanding the role of defects, such as oxygen vacancies, which can act as intermediate steps or quenching centers. researchgate.net

Thermal Quenching Mechanisms: Investigating the pathways by which luminescence intensity decreases at elevated temperatures. Understanding these thermal quenching processes is vital for developing phosphors for high-power LEDs and other applications where operating temperatures are high. Studies could explore how modifications to the host lattice rigidity and phonon energy can suppress these non-radiative decay pathways. rsc.org

| Energy Transfer Process | Description | Research Goal |

| Host Absorption | Excitation of the Al-O host lattice by high-energy photons (e.g., UV light). | Widen the host absorption band to better match excitation sources. |

| Energy Migration | Movement of the absorbed energy through the host lattice via excitons. | Minimize energy loss to defects during migration. |

| Host-to-Activator Transfer | Non-radiative transfer of energy from the host to the Eu³⁺/Eu²⁺ ions. | Maximize the efficiency of this transfer step. |

| Sensitizer-to-Activator Transfer | Energy transfer from a co-doped sensitizer (B1316253) ion to the Eu³⁺/Eu²⁺ activator. | Identify optimal sensitizer-activator pairs for specific excitation wavelengths. |

Integration of Computational and Experimental Approaches for Rational Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and inefficient. The integration of computational materials science with experimental synthesis and characterization offers a powerful paradigm for the rational design of new phosphors. researchgate.netrsc.org

Future directions in this area include:

First-Principles Calculations: Using Density Functional Theory (DFT) and other ab initio methods to predict the electronic band structure, density of states, and formation energies of novel Eu-Al-O compositions. rsc.org This can help screen for promising host materials and predict the stability of different crystal structures.

Predicting Luminescent Properties: Developing computational models that can accurately predict the position of Eu³⁺/Eu²⁺ energy levels within the host bandgap, as well as transition probabilities. This would enable the in silico design of materials with specific emission colors and decay lifetimes.

Defect Chemistry Modeling: Simulating the formation of point defects (e.g., vacancies, interstitials) and understanding their influence on electronic structure and energy transfer pathways. This is crucial for controlling and optimizing luminescence. researchgate.net

This integrated approach creates a feedback loop where computational predictions guide experimental efforts, and experimental results are used to refine and validate the theoretical models, accelerating the discovery of superior materials. nih.gov

Development of Multifunctional Aluminium Europium Trioxide Materials

While the primary application of EuAlO₃-based materials is in lighting and displays, their properties may be suitable for a range of other advanced, multifunctional applications. Research should aim to explore functionalities beyond luminescence.

Potential unexplored avenues are:

Luminescent Thermometry: The emission characteristics (intensity, lifetime, peak position) of rare-earth ions are often temperature-dependent. Research could focus on developing EuAlO₃-based phosphors for non-contact temperature sensing, where the ratio of two different emission peaks (from Eu³⁺ or co-dopants) provides a sensitive measure of the local temperature. This has been demonstrated in other co-doped systems and could be a valuable application. nih.gov

Catalysis and Photocatalysis: The oxide host possesses a specific band structure and surface properties. Investigating the potential of undoped or doped aluminium europium oxides as catalysts or photocatalysts for chemical reactions is a nascent field. The surface could facilitate specific redox reactions, potentially activated by light absorption.

Persistent Luminescence: While not the primary feature of Eu³⁺ in this host, exploring co-doping strategies to introduce suitable traps could impart long-lasting phosphorescence. Materials with persistent luminescence are valuable for safety signage, bio-imaging, and data storage.

Scalable Synthesis and Industrial Translation Challenges for Advanced Applications

For any novel material to have a real-world impact, a scalable and cost-effective synthesis method is essential. rsc.org Research must bridge the gap between laboratory-scale synthesis and industrial-scale production.

Key challenges and research directions include:

Development of Scalable Synthesis Routes: Moving beyond traditional solid-state reactions, which often require high temperatures and long reaction times, to more scalable methods like co-precipitation, spray pyrolysis, or continuous hydrothermal synthesis. mdpi.com These methods can offer better control over particle size, morphology, and homogeneity, which are critical for performance. A wet chemical synthesis method, for example, has been shown to be a scalable route for producing alumina (B75360) nanowires. louisville.edu

Process Optimization and Yield: Industrial translation requires optimizing reaction parameters (temperature, time, atmosphere) to maximize product yield and purity while minimizing energy consumption and waste generation. This involves a deep understanding of the reaction kinetics and thermodynamics.

Performance in Devices: A significant challenge is ensuring that materials synthesized at a large scale retain the high performance observed in the lab when incorporated into a final device, such as an LED package. Issues like thermal degradation, moisture sensitivity, and compatibility with encapsulating materials must be addressed.

Q & A

Basic: What synthesis methods are recommended for producing high-purity aluminium europium trioxide, and how can contamination be minimized?

Answer:

High-purity this compound (AlEuO₃) is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of Eu₂O₃ and Al₂O₃ are calcined at 1200–1400°C under controlled oxygen partial pressures to prevent europium reduction (Eu³⁺ → Eu²⁺) . Contamination risks arise from incomplete precursor mixing or atmospheric moisture; using glovebox conditions and high-purity alumina crucibles minimizes impurities. Hydrothermal synthesis at lower temperatures (200–300°C) with alkaline solutions can yield nanocrystalline phases but requires precise pH control to avoid aluminium hydroxide formation .

Basic: Which spectroscopic and diffraction techniques are optimal for characterizing the crystal structure of this compound?

Answer:

X-ray diffraction (XRD) is essential for phase identification, with Rietveld refinement resolving lattice parameters and potential Eu/Al site disorder. Pair distribution function (PDF) analysis is recommended for nanocrystalline samples. Europium’s electronic structure is probed via X-ray absorption fine structure (XAFS), particularly at the Eu L₃-edge, to confirm oxidation state (Eu³⁺) and local coordination geometry . Raman spectroscopy complements XRD by detecting oxygen vacancy-related phonon modes, which influence luminescence .

Advanced: How can researchers resolve discrepancies in luminescence intensity data for this compound under varying oxygen partial pressures?

Answer:

Contradictions in luminescence data often stem from europium’s redox sensitivity. Under low oxygen partial pressures (pO₂ < 10⁻⁵ atm), Eu³⁺ may partially reduce to Eu²⁺, quenching luminescence. To address this:

- Use in-situ XANES during luminescence measurements to monitor Eu oxidation states .

- Calibrate oxygen partial pressures using zirconia-based sensors during synthesis.

- Compare photoluminescence quantum yields (PLQY) with reference samples (e.g., Eu-doped Al₂O₃) to isolate matrix effects .

Advanced: What experimental design principles are critical for comparative studies of this compound’s catalytic activity against other rare-earth aluminates?

Answer:

- Control Variables: Standardize surface area (BET analysis), particle size (TEM), and defect density (EPR spectroscopy) across samples.

- Activity Metrics: Use turnover frequency (TOF) rather than conversion rates to account for active site variability.

- Operando Studies: Pair catalytic testing (e.g., CO oxidation) with XAFS to correlate activity with europium’s coordination changes .

- Reference Systems: Include isostructural compounds (e.g., AlGdO₃) to isolate europium’s role .

Methodological: How should FAIR principles be applied to ensure reproducibility in this compound research?

Answer:

- Findability: Deposit raw XRD, XAFS, and PL data in repositories like Zenodo with unique DOIs.

- Accessibility: Publish synthesis protocols on platforms like protocols.io , detailing crucible materials and atmospheric controls.

- Interoperability: Use standardized metadata templates (e.g., ISA-Tab) for experimental conditions (temperature, pO₂).

- Reusability: Provide computational workflows (e.g., VASP input files) for DFT studies of defect structures .

Advanced: How does europium’s oxidation state influence the stability of this compound, and what synthetic levers control it?

Answer:

Eu³⁺ stabilizes the cubic perovskite phase, while Eu²⁺ induces lattice distortion. Control methods include:

- Atmosphere: Synthesize under flowing O₂ to maintain Eu³⁺; use Ar/H₂ mixtures for Eu²⁺.

- Doping: Introduce charge-compensating ions (e.g., Na⁺) to stabilize Eu³⁺ in oxygen-deficient environments.

- Post-Annealing: Anneal samples at 800°C in O₂ to reoxidize reduced europium, verified by XPS .

Basic: What protocols ensure reproducibility in hydrothermal synthesis of this compound nanoparticles?

Answer:

- Precursor Ratios: Use Eu(NO₃)₃·6H₂O and Al(NO₃)₃·9H₂O in a 1:2 molar ratio.

- pH Control: Adjust to 10–12 using NH₄OH; deviations >±0.5 cause phase impurities.

- Reaction Time: 24–48 hours at 220°C in Teflon-lined autoclaves.

- Post-Synthesis: Centrifuge at 10,000 rpm to isolate nanoparticles; characterize size distribution via DLS .

Advanced: How does substrate choice impact the functional properties of this compound thin films in optoelectronic applications?

Answer:

- Lattice Matching: Use SrTiO₃ (001) substrates (lattice mismatch <2%) to minimize strain and defects.

- Deposition Technique: Pulsed laser deposition (PLD) at 600°C under 0.1 mbar O₂ yields epitaxial films.

- Interface Analysis: Conduct TEM-EDX to identify interdiffusion (e.g., Sr/Al) at film-substrate interfaces.

- Optoelectronic Testing: Compare photoresponse spectra on SiO₂ vs. Al₂O₃ substrates to isolate quantum confinement effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.